(2-(Hydroxymethyl)pyridin-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

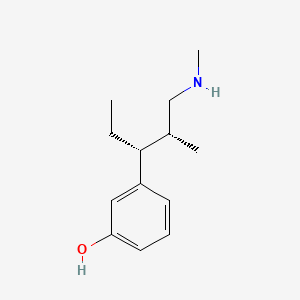

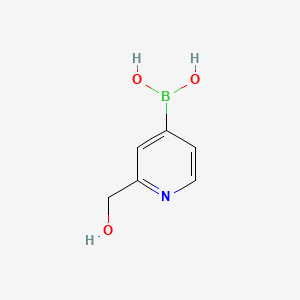

“(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” is a type of boronic acid derivative . It is used for research and development purposes .

Synthesis Analysis

The synthesis of boronic acids like “(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” often involves processes such as catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

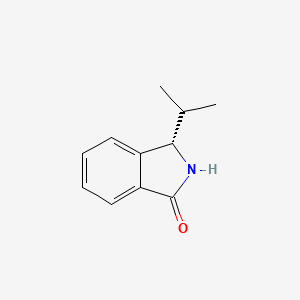

The molecular formula of “(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” is C6H8BNO3 . The InChI code is 1S/C6H8BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9-11H,4H2 .Chemical Reactions Analysis

Boronic acids like “(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” are commonly used in cross-coupling reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

“(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” is a solid substance . Its molecular weight is 152.95 .Scientific Research Applications

Synthesis Techniques

The synthesis of pyridinyl-boronic acids involves several advanced organic synthesis techniques. For example, Liu Guoqua (2014) demonstrated the preparation of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, achieving a high purity and yield under optimized conditions (Liu Guoqua, 2014). Similarly, research by A. Bouillon et al. (2002) and (2003) on the synthesis of novel halopyridinylboronic acids and esters provided insights into regioselective halogen–metal exchange and ortho-lithiation processes, contributing to the development of new pyridines libraries (Bouillon et al., 2002); (Bouillon et al., 2003).

Photophysical and Catalytic Applications

The photophysical properties of boronic acid derivatives, such as 3,5-bis(oxopyridinyl)- and 3,5-bis(pyridinyloxy)-substituted boron-dipyrromethenes, have been explored for potential applications in materials science (Khan, Rao, & Ravikanth, 2010). Additionally, the role of pyridinyl boronic acids in catalysis, specifically in Suzuki cross-coupling reactions, highlights their utility in creating complex organic molecules and potential pharmaceuticals (Smith et al., 2008).

Advanced Materials and Sensing

Boronic acids have been incorporated into advanced materials for drug delivery and sensing applications due to their unique binding characteristics with diols and polyhydroxy compounds. Studies have demonstrated their efficacy in creating responsive delivery systems and sensors for biological applications (Stubelius, Lee, & Almutairi, 2019).

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used as building blocks in organic synthesis . They are also considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound participates in the sm cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is used in the synthesis of various organic compounds, suggesting that the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability could be influenced by its stability and susceptibility to hydrolysis.

Result of Action

Given its role in the sm cross-coupling reaction, the compound likely contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Additionally, the success of the SM cross-coupling reaction, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

Boronic acids like “(2-(Hydroxymethyl)pyridin-4-yl)boronic acid” are highly valuable building blocks in organic synthesis . They are used in the synthesis of various compounds, including potential cancer therapeutics . Therefore, the study and application of these compounds will continue to be an important area of research in the future.

properties

IUPAC Name |

[2-(hydroxymethyl)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9-11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVLWUOMTZOQIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-4,8-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B590731.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)